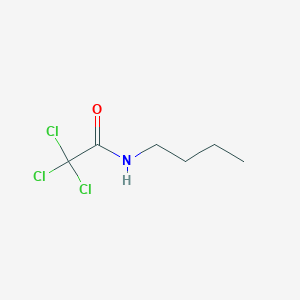
Acetamide, N-butyl-2,2,2-trichloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-butyl-2,2,2-trichloro-: is a chemical compound with the molecular formula C6H10Cl3NO. It is a derivative of acetamide where the hydrogen atoms on the nitrogen are replaced by a butyl group and the hydrogen atoms on the carbon are replaced by chlorine atoms. This compound is known for its unique chemical properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-butyl-2,2,2-trichloro- typically involves the reaction of trichloroacetonitrile with butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
CCl3CN+C4H9NH2→C6H10Cl3NO
Industrial Production Methods: In industrial settings, the production of Acetamide, N-butyl-2,2,2-trichloro- involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Hydrolysis: The amide bond in Acetamide, N-butyl-2,2,2-trichloro- can be cleaved under acidic or basic conditions, yielding acetic acid and butylamine.
Nucleophilic Substitution: The trichloroacetyl group can undergo nucleophilic substitution reactions with appropriate nucleophiles, replacing one or more chlorine atoms with other functional groups.
Common Reagents and Conditions:
Hydrolysis: Typically involves the use of strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols, often requiring mild to moderate heating.
Major Products:
Hydrolysis: Acetic acid and butylamine.
Nucleophilic Substitution: Products vary depending on the nucleophile used, but generally involve the replacement of chlorine atoms with the nucleophilic group.
Aplicaciones Científicas De Investigación
Chemistry: Acetamide, N-butyl-2,2,2-trichloro- is used as a reagent in organic synthesis, particularly in the formation of various derivatives through substitution reactions.
Biology and Medicine: While specific biological applications are less common, derivatives of this compound may be explored for potential pharmaceutical properties.
Industry: In industrial applications, this compound can be used in the synthesis of other chemicals, particularly those requiring a trichloroacetyl group.
Mecanismo De Acción
The mechanism of action of Acetamide, N-butyl-2,2,2-trichloro- involves its reactivity with nucleophiles. The trichloroacetyl group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is utilized in various chemical transformations, where the chlorine atoms can be replaced by other functional groups.
Comparación Con Compuestos Similares
- Acetamide, 2,2,2-trichloro-
- Trichloroacetamide
- 2,2,2-Trichloroacetamide
Comparison:
- Acetamide, N-butyl-2,2,2-trichloro- is unique due to the presence of the butyl group, which imparts different physical and chemical properties compared to its simpler counterparts like Acetamide, 2,2,2-trichloro-. The butyl group increases the hydrophobicity and may influence the compound’s reactivity and solubility.
Propiedades
Número CAS |
31464-96-7 |
|---|---|
Fórmula molecular |
C6H10Cl3NO |
Peso molecular |
218.5 g/mol |
Nombre IUPAC |
N-butyl-2,2,2-trichloroacetamide |
InChI |
InChI=1S/C6H10Cl3NO/c1-2-3-4-10-5(11)6(7,8)9/h2-4H2,1H3,(H,10,11) |
Clave InChI |
ONRADGGBQRZCAO-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=O)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


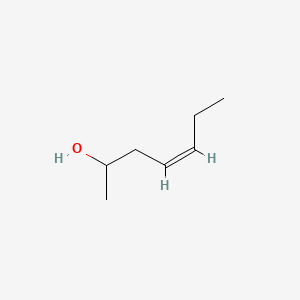

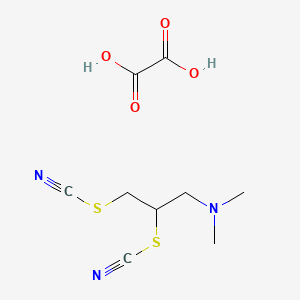
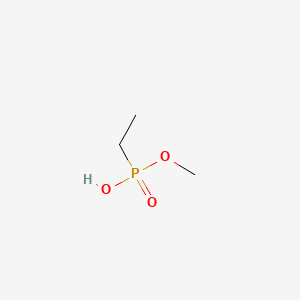


![1,6-Dimethyl-4-oxo-3-(propoxycarbonyl)-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-1-ium methyl sulfate](/img/structure/B14688738.png)
![4-Nitrobenzo[cd]indol-2(1h)-one](/img/structure/B14688749.png)


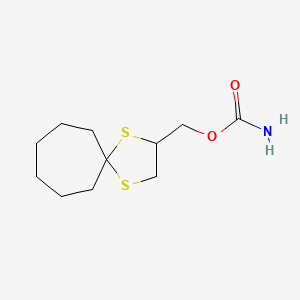
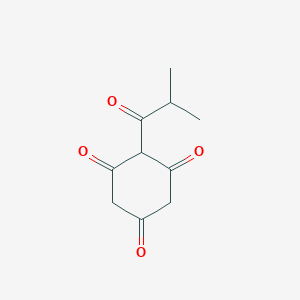
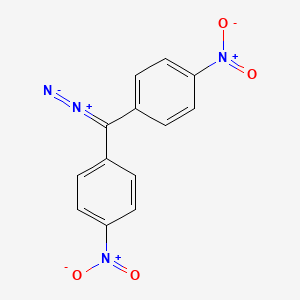
![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14688771.png)
